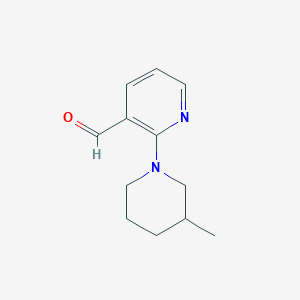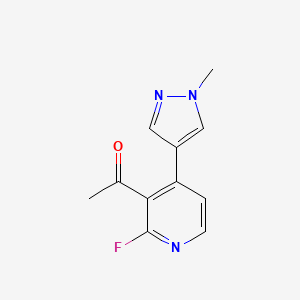![molecular formula C15H13NO3 B11783294 (2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)
(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol es un compuesto orgánico con la fórmula molecular C15H13NO3 y un peso molecular de 255.27 g/mol Este compuesto pertenece a la clase de los benzoxazoles, que son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazol.
Métodos De Preparación
La síntesis de (2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como la 4-metoxi-fenilamina y el salicilaldehído.
Formación del anillo de benzoxazol: La reacción entre la 4-metoxi-fenilamina y el salicilaldehído en condiciones ácidas conduce a la formación del anillo de benzoxazol.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, para lograr mayores rendimientos y pureza del compuesto.
Análisis De Reacciones Químicas
(2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes o aminas correspondientes.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales utilizando reactivos y condiciones apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
(2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
(2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol se puede comparar con otros compuestos similares, como:
Benzo[d]tiazol-2-tiol: Este compuesto tiene una estructura de benzoxazol similar, pero contiene un grupo tiol en lugar de un grupo hidroximetilo.
Derivados de indol: Estos compuestos tienen una estructura heterocíclica similar y son conocidos por sus diversas actividades biológicas.
La singularidad de (2-(4-Metoxi-fenil)benzo[d]oxazol-5-il)metanol radica en sus grupos funcionales específicos y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C15H13NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-8,17H,9H2,1H3 |
Clave InChI |
ZKYORAYUDWYGJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)






![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)
